

Application Notes and Protocols for LeuRS-IN-2

in Fungal Infection Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

LeuRS-IN-2 is a novel investigational inhibitor of leucyl-tRNA synthetase (LeuRS), a validated target for the development of new antifungal agents. This compound belongs to the oxaborole class of molecules, which have demonstrated potent and specific activity against a range of fungal pathogens. By inhibiting LeuRS, an essential enzyme for protein synthesis, **LeuRS-IN-2** leads to the cessation of fungal cell growth and ultimately, cell death.[1][2][3][4][5] These application notes provide detailed protocols for the in vitro and in vivo evaluation of **LeuRS-IN-2** in fungal infection models, with a focus on Candida albicans, a prevalent human fungal pathogen.

Mechanism of Action

LeuRS-IN-2 exerts its antifungal effect by specifically targeting the fungal leucyl-tRNA synthetase. The boron atom within the oxaborole structure of LeuRS-IN-2 plays a crucial role in its mechanism. It forms a stable adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNALeu within the editing site of the LeuRS enzyme.[3] This trapping of the tRNA molecule in the editing site prevents the catalytic turnover of the enzyme, thereby inhibiting the synthesis of leucyl-tRNALeu and halting protein synthesis.[3] This targeted inhibition ultimately leads to fungal cell death.[2] Due to structural differences between fungal and human LeuRS, LeuRS-IN-2 exhibits a high degree of selectivity for the fungal enzyme, suggesting a favorable safety profile.



Data Presentation

The following table summarizes the in vitro activity of a representative LeuRS inhibitor, tavaborole (a benzoxaborole), against various fungal species. This data is provided to offer an expected range of activity for **LeuRS-IN-2**.

Fungal Species	MIC Range (μg/mL)	MIC50 (μg/mL)	MIC90 (μg/mL)	Reference
Candida spp.	2 - 16	16	16	[6]
Candida albicans	1	N/A	N/A	[7]
Trichophyton rubrum	1 - 8	4	8	[7]
Trichophyton mentagrophytes	1 - 8	4	8	[7]
Aspergillus fumigatus	0.25	N/A	N/A	[7]

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.[8]

1. Preparation of Fungal Inoculum: a. Subculture Candida albicans on Sabouraud Dextrose Agar (SDA) and incubate at 35° C for 24-48 hours. b. Prepare a suspension of fungal cells in sterile saline. c. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard. d. Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5×10^3 to 2.5×10^3 CFU/mL.



- 2. Preparation of **LeuRS-IN-2** Dilutions: a. Prepare a stock solution of **LeuRS-IN-2** in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of **LeuRS-IN-2** in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 32 μ g/mL.
- 3. Inoculation and Incubation: a. Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted **LeuRS-IN-2**. b. Include a positive control (fungal inoculum without drug) and a negative control (medium only). c. Incubate the plates at 35°C for 24-48 hours.
- 4. Determination of Minimum Inhibitory Concentration (MIC): a. The MIC is defined as the lowest concentration of **LeuRS-IN-2** that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the positive control. b. The MIC can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

In Vivo Murine Model of Disseminated Candidiasis

This protocol is adapted from established models of systemic Candida albicans infection in mice.[9][10][11]

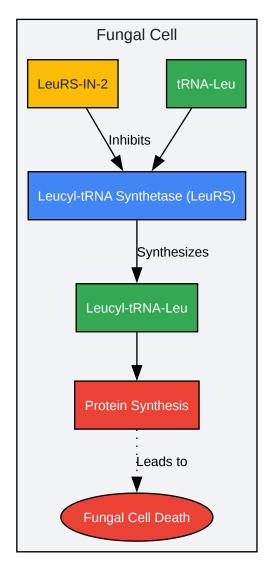
- 1. Animals: a. Use immunocompetent or immunosuppressed (e.g., with cyclophosphamide) female BALB/c mice (6-8 weeks old).
- 2. Preparation of Fungal Inoculum: a. Culture Candida albicans in Yeast Peptone Dextrose (YPD) broth overnight at 30° C with shaking. b. Wash the yeast cells with sterile saline and adjust the concentration to 1×10^{6} CFU/mL.
- 3. Infection: a. Infect mice via intravenous (IV) injection into the lateral tail vein with 0.1 mL of the prepared fungal inoculum (1 x 10^5 CFU/mouse).
- 4. Treatment: a. Prepare **LeuRS-IN-2** in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection). b. Initiate treatment at a specified time post-infection (e.g., 2 hours) and continue for a defined period (e.g., 7 days). c. Include a vehicle control group and potentially a positive control group (e.g., treated with fluconazole).
- 5. Monitoring and Outcome Assessment: a. Monitor the mice daily for signs of illness (e.g., weight loss, lethargy, ruffled fur) and mortality for up to 21 days. b. At the end of the experiment



(or at predetermined time points), euthanize the mice. c. Aseptically remove target organs (e.g., kidneys, brain, spleen). d. Homogenize the organs in sterile saline and plate serial dilutions on SDA to determine the fungal burden (CFU/gram of tissue). e. The primary endpoints are typically survival rate and reduction in organ fungal burden compared to the control group.

Visualizations

Mechanism of Action of LeuRS-IN-2



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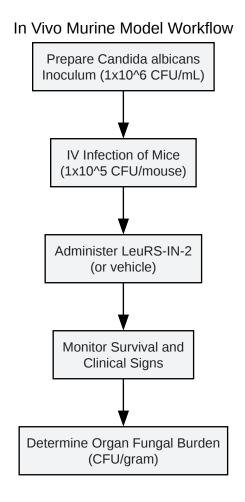
Caption: Mechanism of LeuRS-IN-2 action in fungal cells.

Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) Prepare Serial Dilutions of LeuRS-IN-2 Inoculate 96-well Plate Read MIC (Visually or Spectrophotometrically)

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Caption: Workflow for in vitro MIC determination.





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